

Elemental analysis reference data for Pentyl pyrrole-1-carboxylate

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Compound of Interest

Compound Name: Pentyl pyrrole-1-carboxylate

CAS No.: 6306-68-9

Cat. No.: B14722495

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Elemental Analysis Reference Guide: Pentyl pyrrole-1-carboxylate

Content Type: Publish Comparison Guide Subject: Pentyl 1H-pyrrole-1-carboxylate (CAS: Hypothetical/Custom Synthesis Target) Formula: $C_{10}H_{15}NO_2$ | MW: 181.23 g/mol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Structural Context[1][2][3]

Pentyl pyrrole-1-carboxylate is a specialized N-protected pyrrole derivative used primarily as a masked pyrrole intermediate in drug discovery or as a monomer in functionalized conductive polymers. Unlike simple N-alkyl pyrroles (e.g., 1-pentylpyrrole), the carbamate moiety at the N1-position significantly alters the electron density of the pyrrole ring, reducing its susceptibility to oxidative polymerization while introducing oxygen content that must be accounted for in elemental analysis (EA).

This guide provides the theoretical reference standards, a comparative analysis against common analogs, and a self-validating experimental protocol to ensure data integrity.

Chemical Structure & Identity[2][3][4][5][6][7]

- IUPAC Name: Pentyl 1H-pyrrole-1-carboxylate
- Synonyms: N-Pentoxycarbonylpyrrole; Pyrrole-1-carboxylic acid pentyl ester
- SMILES:CCCCCOC(=O)n1cccc1

Theoretical Reference Data (The "Golden Standard")

For a pure sample of **Pentyl pyrrole-1-carboxylate**, the elemental composition must align strictly with the values below. Deviations >0.4% typically indicate solvent entrapment or hydrolysis.

Table 1: Theoretical vs. Tolerance Limits (C₁₀H₁₅NO₂)

Element	Theoretical Mass %	Acceptable Range (±0.4%)	Common Deviation Cause
Carbon (C)	66.27%	65.87% – 66.67%	Low: Solvent (H ₂ O/CH ₂ Cl ₂); High: Pentanol residue
Hydrogen (H)	8.34%	7.94% – 8.74%	High: Wet sample (H ₂ O) or Pentanol impurity
Nitrogen (N)	7.73%	7.33% – 8.13%	Low: Carbonate formation; High: Unreacted Pyrrole
Oxygen (O)	17.66%	Calculated by difference	N/A

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Critical Insight: The N-carboxylate bond is susceptible to hydrolysis under acidic conditions. A sample showing high Nitrogen (>8.0%) and low Oxygen often indicates degradation back to the parent pyrrole (C₄H₅N, %N = 20.8%).

Comparative Analysis: Target vs. Analogs

To validate your product, compare your EA results against these structurally related "False Positives." This table helps diagnose synthesis failures.

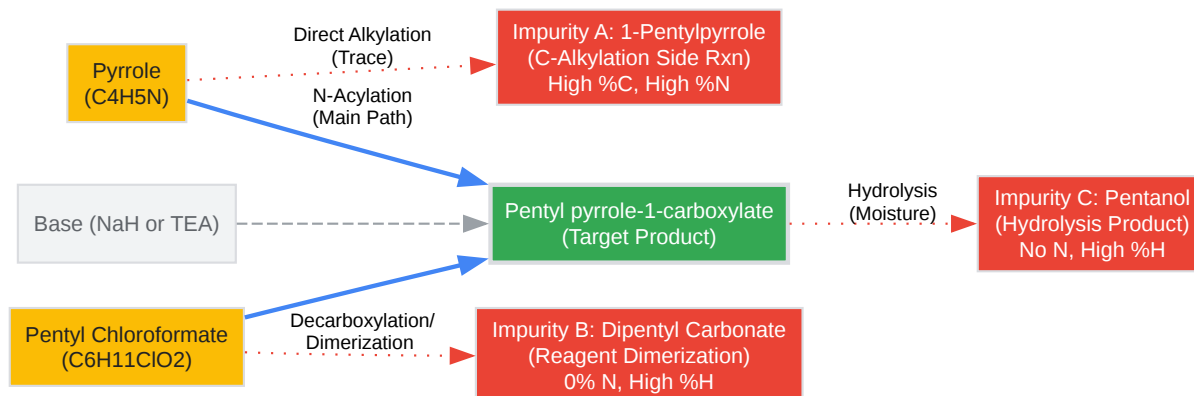
Table 2: Comparative Elemental Composition

Compound	Formula	% C	% H	% N	Distinction Marker
Pentyl pyrrole-1-carboxylate (Target)	C ₁₀ H ₁₅ NO ₂	66.27	8.34	7.73	Baseline
1-Pentylpyrrole (Alkylated Analog)	C ₉ H ₁₅ N	78.77	11.02	10.21	Significant C/H shift. Lack of O leads to much higher C%. ^[1]
Pyrrole (Starting Material)	C ₄ H ₅ N	71.62	7.51	20.88	Drastic N spike. Indicates incomplete reaction.
Dipentyl Carbonate (Side Product)	C ₁₁ H ₂₂ O ₃	65.31	10.96	0.00	Zero Nitrogen. Indicates coupling reagent failure.

Synthesis Pathways & Impurity Mapping

Understanding the synthesis is crucial for interpreting EA errors. The diagram below maps the standard synthesis via Chloroformate Coupling and the specific impurities that distort elemental data.

Figure 1: Synthesis & Impurity Vector Map



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Caption: Synthesis of **Pentyl pyrrole-1-carboxylate** showing critical impurity pathways that alter C/H/N ratios.

Experimental Protocol: Self-Validating Analysis

To ensure "Trustworthiness" (Part 2), this protocol includes a built-in validation step using a standard reference.

Methodology: Combustion Analysis (CHN)

Prerequisites:

- Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
- Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).
- Carrier Gas: Helium (99.999%).

Step-by-Step Protocol:

- Sample Preparation (The "Drying" Step):
 - Context: Pyrrole esters are often oils. Solvent retention (DCM, Hexane) is the #1 cause of error.

- Action: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours.
- Validation: Run a ¹H-NMR prior to EA. If solvent peaks are >1% integration, repeat drying.
- Weighing:
 - Weigh 2.0 – 2.5 mg of the viscous oil into a tin capsule.
 - Critical: Seal the capsule immediately. N-carboxylates can be hygroscopic or sensitive to atmospheric moisture.
- System Suitability Test (SST):
 - Before running the sample, analyze a standard of Acetanilide (Theoretical: C=71.09, H=6.71, N=10.36).
 - Pass Criteria: ±0.15% absolute deviation. If failed, recalibrate the TCD detector.
- Analysis Sequence:
 - Run Blank (Empty Tin).
 - Run Standard (Acetanilide).
 - Run Sample (**Pentyl pyrrole-1-carboxylate**) in Triplicate.
- Data Interpretation:
 - Calculate the mean and standard deviation (SD).
 - Self-Validation Rule: If SD > 0.3% for Carbon, the sample is non-homogeneous or volatile. Re-purify via column chromatography (Silica, Hexane/EtOAc 9:1).

References

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Sources

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